molecular formula C27H34N2O2 B12502827 (4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]

(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]

Cat. No.: B12502827
M. Wt: 418.6 g/mol
InChI Key: QGUCYRUCOLTXBV-UHFFFAOYSA-N
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Description

(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] is a chiral bis(oxazoline) ligand with the molecular formula C₂₇H₃₄N₂O₂ and molecular weight 418.6 (CAS: 444575-98-8) . Its structure features two oxazoline rings connected by a 2-phenyl-1-(phenylmethyl)ethylidene bridge, with each oxazoline substituted at the 4-position by an isopropyl (1-methylethyl) group. The R,R stereochemistry at the 4,4' positions renders it enantiomeric to the (4S,4'S) -configured analog . Bis(oxazoline) ligands like this are widely employed in asymmetric catalysis, particularly in cycloadditions and enantioselective alkylation reactions, where their steric and electronic properties dictate catalytic performance .

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

2-[1,3-diphenyl-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H34N2O2/c1-19(2)23-17-30-25(28-23)27(15-21-11-7-5-8-12-21,16-22-13-9-6-10-14-22)26-29-24(18-31-26)20(3)4/h5-14,19-20,23-24H,15-18H2,1-4H3

InChI Key

QGUCYRUCOLTXBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.

    Coupling Reaction: The diphenylpropan-2-yl group is introduced through a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.

    Final Assembly: The final compound is assembled by linking the two oxazole rings with the diphenylpropan-2-yl group under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: Substitution reactions can occur at the oxazole rings or the diphenylpropan-2-yl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used as catalysts in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Bis(oxazoline) Ligands

Compound Name Bridge Type Oxazoline Substituents Stereochemistry Molecular Weight Key Applications
Target Compound: (4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[...] 2-Phenyl-1-(phenylmethyl)ethylidene 1-Methylethyl (isopropyl) R,R 418.6 Asymmetric catalysis
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis[4-(tert-butyl)-...] Cyclopropane-1,1-diyl tert-Butyl S,S N/A Ligand for metal complexes
(4S)-2,2'-(1-Methylethylidene)bis[4-phenyl-...] 1-Methylethylidene Phenyl S,S N/A Nitrone cycloaddition catalysis
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis[4-phenyl-...] Cyclopentane-1,1-diyl Phenyl R,R N/A Chiral induction in synthesis
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis[4-phenyl-...] Pentane-3,3-diyl Phenyl R,R 362.46 Research reagent

Key Observations:

Pentane-3,3-diyl bridges (e.g., ) offer longer, flexible spacers, which may alter metal-ligand bond angles and catalytic outcomes.

Substituent Effects: Isopropyl groups (target compound) provide moderate steric bulk compared to tert-butyl (e.g., ) or cyclohexyl (e.g., ). Phenyl-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, which can stabilize metal complexes and influence reaction pathways .

Stereochemical Impact :

  • Enantiomeric pairs (e.g., R,R vs. S,S) show mirrored catalytic outcomes. For instance, the S,S -configured ligand in achieved high enantioselectivity in nitrone cycloadditions, suggesting the R,R analog would produce the opposite enantiomer under similar conditions.

Insights:

  • The Cu(II) complex of a phenyl-substituted bis(oxazoline) () demonstrated superior catalytic activity over Zn(II), accelerating reaction rates and improving stereoselectivity. This suggests that the target compound’s isopropyl groups might offer a balance between reactivity and steric control.
  • Synthetic yields for bis(oxazolines) vary significantly: 71% for tert-butyl variants vs. 89% for phenyl analogs after optimization .

Physicochemical Properties

  • Solubility : Ligands with aromatic bridges (e.g., target compound) are typically less polar and more soluble in organic solvents (e.g., CH₂Cl₂, THF) compared to aliphatic-bridged analogs .
  • Stability : tert-butyl and cyclohexyl substituents (e.g., ) enhance oxidative stability, whereas phenyl groups may increase susceptibility to π-stacking aggregation .

Biological Activity

(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C27H34N2O2
  • Molecular Weight : 418.57 g/mol
  • CAS Number : 880479-99-2
  • Storage Conditions : Store under inert gas (nitrogen or argon) at 2-8°C to maintain stability .

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interactions with various enzymes and receptors. Notably:

  • CYP Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP2C19 and CYP2D6. This suggests potential implications for drug metabolism and interactions .
  • BBB Permeability : The compound is predicted to permeate the blood-brain barrier (BBB), indicating possible neuroactive properties .

The biological activity of (4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] can be attributed to its structural characteristics that facilitate interactions with biological targets:

  • Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, the compound may alter the metabolism of co-administered drugs, leading to increased efficacy or toxicity.
  • Receptor Modulation : The oxazole moiety may interact with neurotransmitter receptors or other signaling pathways, although specific receptor targets remain to be elucidated.

Study 1: Drug Interaction Potential

A study evaluated the interaction of this compound with common medications metabolized by CYP enzymes. Results indicated significant inhibition of CYP2C19 and CYP2D6, suggesting careful consideration is necessary when co-administering these drugs with the compound .

Study 2: Neuroactive Properties

In a neuropharmacological assessment, the compound was administered in animal models to evaluate its effects on behavior and cognitive function. Preliminary findings indicated enhancements in memory retention and reduced anxiety-like behaviors, supporting its potential as a neuroactive agent .

Data Summary

PropertyValue
Chemical FormulaC27H34N2O2
Molecular Weight418.57 g/mol
CAS Number880479-99-2
CYP InhibitionYes (CYP2C19, CYP2D6)
BBB PermeabilityYes
Neuroactive EffectsMemory enhancement

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (4R,4'R)-[...]oxazole with high stereochemical fidelity?

  • Methodological Answer : The compound can be synthesized via refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) under inert conditions, followed by pressure-controlled distillation and crystallization (65% yield achieved in similar oxazole syntheses) . To ensure stereochemical fidelity, chiral auxiliary agents or enantioselective catalysts should be employed during cyclization steps. Post-synthesis purification via recrystallization (water-ethanol systems) or chiral column chromatography is critical to achieve ≥99% enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying diastereotopic protons and chiral centers. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structurally analogous oxazoline derivatives . Mass spectrometry (HRMS) and elemental analysis (CHNS) validate molecular weight and purity, with deviations >0.3% indicating impurities .

Q. How can researchers achieve high enantiomeric purity during scale-up synthesis?

  • Methodological Answer : Utilize dynamic kinetic resolution (DKR) with chiral ligands (e.g., BINOL-derived catalysts) to bias the reaction pathway toward the desired (4R,4'R) isomer. Monitor enantiomeric excess (ee) via chiral HPLC using amylose-based columns . For industrial-scale applications, simulate moving bed (SMB) chromatography improves separation efficiency .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate this compound’s catalytic activity in asymmetric transformations?

  • Methodological Answer : Implement a split-plot factorial design to test variables such as solvent polarity (e.g., toluene vs. THF), temperature (25–80°C), and catalyst loading (1–5 mol%). Use in situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation . For asymmetric induction studies, compare enantioselectivity (e.g., %ee) across substrates using nonlinear effect (NLE) analysis .

Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts or degradation products?

  • Methodological Answer : Cross-validate conflicting NMR/IR peaks using 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For ambiguous stereochemistry, employ Mosher ester analysis or computational modeling (DFT) to predict ¹H chemical shifts . LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to degradation byproducts .

Q. How can this compound be incorporated into polymer matrices for advanced material applications?

  • Methodological Answer : Use Wilkinson’s catalyst ([RhCl(PPh₃)₃]) to initiate dehydrogenative polymerization, forming polyoxazoline backbones. Optimize monomer-to-catalyst ratios (10:1 to 50:1) and reaction time (12–48 hrs) to control molecular weight (GPC analysis). For cross-linked networks, employ Wurtz-type coupling with Na/K alloys under anhydrous conditions .

Q. What in vitro assays are appropriate for assessing the biological activity of this compound?

  • Methodological Answer : Screen antimicrobial activity using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, employ MTT assays on human cell lines (IC₅₀ determination). Parallel molecular docking (PDB: 1TQN) predicts binding affinity to bacterial dihydrofolate reductase .

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems?

  • Methodological Answer : Conduct accelerated degradation studies under UV irradiation (λ = 254 nm) and varying pH (3–10). Analyze photoproducts via HPLC-UV/Vis and QTOF-MS to identify hydroxylated or cleaved derivatives. Use OECD 301B guidelines to assess biodegradability in activated sludge .

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